Sub‑Picomolar Binding Affinity for KRAS G12D: Quantitative Differentiation from KRAS G12C Inhibitors and Wild‑Type KRAS
MRTX1133 exhibits a binding affinity (KD) of 0.2 pM for KRAS G12D, representing sub‑picomolar potency . This affinity is achieved via optimal occupancy of the switch II pocket with three extended substituents that form favorable intermolecular interactions with the protein [1]. For comparison, the covalent KRAS G12C inhibitor adagrasib (MRTX849)—from which MRTX1133 was structurally evolved—exhibits binding affinity in the nanomolar range against its cognate G12C target [2]. The >1000‑fold higher affinity of MRTX1133 for G12D versus wild‑type KRAS provides a quantitative selectivity window .
| Evidence Dimension | Binding affinity (KD) for target KRAS mutant |
|---|---|
| Target Compound Data | KD = 0.2 pM (KRAS G12D) |
| Comparator Or Baseline | Adagrasib (MRTX849): KD in nanomolar range for KRAS G12C; Wild-type KRAS: ~1000-fold lower affinity |
| Quantified Difference | MRTX1133 KD approximately 3-4 orders of magnitude lower (more potent) than adagrasib for its respective target; >1000-fold selectivity over wild-type KRAS |
| Conditions | Biochemical binding assay; switch II pocket occupancy measurement |
Why This Matters
Sub‑picomolar target engagement ensures robust on‑target activity at low compound concentrations, reducing the risk of off‑target effects and enabling reproducible in vitro and in vivo experimental outcomes.
- [1] PubChem. Mrtx-1133 (CID 156124857). Binding affinity data. View Source
- [2] Hallin J, et al. The KRAS G12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers. Cancer Discov. 2020;10(1):54-71. View Source
